molecular formula C13H12N2O4 B1436860 4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate CAS No. 1899039-20-3

4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate

Cat. No. B1436860
M. Wt: 260.24 g/mol
InChI Key: FQUHDGIIJXMVAX-UHFFFAOYSA-N
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Description

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate, also known as HABA, is a chemical compound that belongs to the class of azobenzenes. It is an orange to brown powder or crystal . The molecular formula is C13H12N2O4 and the molecular weight is 260.25 g/mol .


Molecular Structure Analysis

The molecular structure of 4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate consists of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The compound is solid at 20 degrees Celsius .


Physical And Chemical Properties Analysis

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate is a solid at 20 degrees Celsius . It appears as an orange to brown powder or crystal . The compound has a molecular weight of 260.25 g/mol .

Scientific Research Applications

Electronic Spectra and Tautomerism

4'-Hydroxyazobenzene-4-carboxylic acid hydrate and its derivatives have been studied for their electronic spectra characteristics. The low excitation energy band in some of these derivatives is attributed to an electronic transition of the type n—π*, indicating that these compounds primarily exist in the true azo form. The visible spectra of certain azo compounds, such as 4-hydroxy-2-carboxyazobenzene, suggest the presence of a tautomeric equilibrium between the azo and hydrazone forms, influenced by the carboxyl group at the ortho position to the azo group (Mahmoud, Ibrahim, & Hamed, 1983). This tautomerism and electronic transition are essential for understanding the chemical behavior and properties of these compounds in various scientific applications.

Synthetic Intermediate in Azobenzene Derivatives

The compound serves as a significant synthetic intermediate in the production of azobenzene derivatives. It is synthesized through azo coupling reactions, with its structure confirmed through various analytical techniques. The optimal reaction conditions for its synthesis, such as the ratio, temperature, pH, and time, have been determined, indicating its broad applicability in the synthesis of azobenzene derivatives used in scientific research (Xiong, 2012).

Polymer Synthesis

4'-Hydroxyazobenzene-4-carboxylic acid hydrate is utilized in the synthesis of chromophoric poly(vinyl alcohol derivative)s. These polymers, synthesized by esterification with alkoxyazobenzene-4-carbonyl chlorides, are characterized using various spectroscopical methods, indicating their potential in material science and engineering applications (Janietz & Bauer, 1991).

Electrochemical Studies

The polarographic and voltammetric behavior of 4'-Hydroxyazobenzene-4-carboxylic acid hydrate derivatives, such as 3-allyl-4-hydroxyazobenzene, have been extensively studied. These studies offer insights into the electrode reaction mechanisms of these compounds, observing the reduction of the azo group to amino group in acidic media and hydrazo step in neutral and basic media, which are crucial for understanding their reactivity and potential applications in electrochemical sensors or devices (Menek et al., 2004).

Analytical and Bioanalytical Applications

A novel nonradioactive, chromogenic label based on 4-hydroxyazobenzene-2-carboxylic acid (HABA) has been introduced, suitable for various bioanalytical applications such as detection, localization, isolation, and purification. This label provides a significant advantage in separating labeled from unlabeled molecules and quantifying the label amount. The HABA label's spectroscopic detection and its interaction with avidin, yielding a red shift, underlines its potential in enhancing analytical biochemistry methodologies (Hofstetter et al., 2000).

Safety And Hazards

4’-Hydroxyazobenzene-4-carboxylic Acid Hydrate can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .

properties

IUPAC Name

4-[(4-hydroxyphenyl)diazenyl]benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O3.H2O/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18;/h1-8,16H,(H,17,18);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUHDGIIJXMVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Hydroxyazobenzene-4-carboxylic Acid Hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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